molecular formula C18H18O2 B12611852 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one CAS No. 918138-99-5

2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one

Cat. No.: B12611852
CAS No.: 918138-99-5
M. Wt: 266.3 g/mol
InChI Key: FNOHBBGLHPWKMJ-UHFFFAOYSA-N
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Description

2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one is an organic compound with a complex structure that includes both hydroxyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenylacetaldehyde with acetophenone under basic conditions, followed by a series of oxidation and reduction reactions to introduce the hydroxyl group and form the final product .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the necessary chemical transformations under milder conditions, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity to different targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

918138-99-5

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2-[hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one

InChI

InChI=1S/C18H18O2/c1-2-17(19)16(13-14-9-5-3-6-10-14)18(20)15-11-7-4-8-12-15/h3-13,18,20H,2H2,1H3

InChI Key

FNOHBBGLHPWKMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=CC1=CC=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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